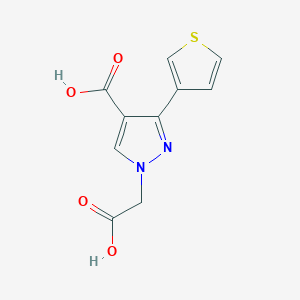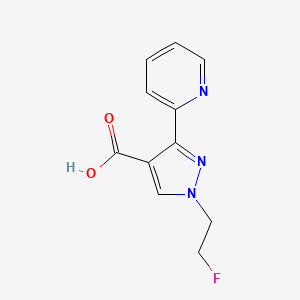
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, also known as FEPC, is a small organic molecule that has been studied extensively for its potential applications in scientific research. FEPC is a versatile compound with a wide range of applications, including drug development, organic synthesis, and biochemistry. FEPC is a pyrazole-containing carboxylic acid and is composed of two aromatic rings, a five-membered pyrazole ring, and a two-membered carboxylic acid group. This molecule has been studied for its ability to bind to a variety of biological targets, including enzymes, receptors, and other proteins. FEPC has been used in a number of different applications, including drug development, organic synthesis, and biochemistry.
Scientific Research Applications
Aurora Kinase Inhibition for Cancer Treatment
A study on Aurora kinase inhibitors, which include compounds with a structural resemblance to 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, highlights their potential in treating cancer by inhibiting Aurora A. This research suggests a promising avenue for developing new cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Functionalization Reactions in Chemical Synthesis
Research on the functionalization reactions of pyrazole-carboxylic acids has shown significant chemical versatility, enabling the creation of various derivatives with potential applications in drug development and material science (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Antimicrobial and Antimycobacterial Activities
Studies have also explored the antimicrobial and antimycobacterial activities of pyrazole-derived compounds. Such research indicates that modifications on the pyrazole ring can lead to compounds with significant biological activity, suggesting potential applications in developing new antimicrobial agents (.. R.V.Sidhaye, .. A.E.Dhanawade, .. K.Manasa, .. G.Aishwarya, 2011).
Anticancer Agents Development
The design of organometallic complexes involving pyrazole compounds as potential anticancer agents has been a significant area of research. Such complexes, including those with pyrazole ligands, show promise as cyclin-dependent kinase (Cdk) inhibitors, offering a new strategy for cancer therapy development (I. Stepanenko, M. Novak, Gerhard Mühlgassner, A. Roller, M. Hejl, V. Arion, M. Jakupec, B. Keppler, 2011).
Structural and Spectral Studies
The synthesis and structural analysis of pyrazole derivatives have led to insights into their physical properties, such as fluorescence characteristics, which could have implications for developing new materials or sensors (Yan-qing Ge, Jiong Jia, Teng Wang, Hong-Wei Sun, Guiyun Duan, Jian Wu Wang, 2014).
properties
IUPAC Name |
1-(2-fluoroethyl)-3-pyridin-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c12-4-6-15-7-8(11(16)17)10(14-15)9-3-1-2-5-13-9/h1-3,5,7H,4,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSIDPUMICVDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2C(=O)O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482341.png)
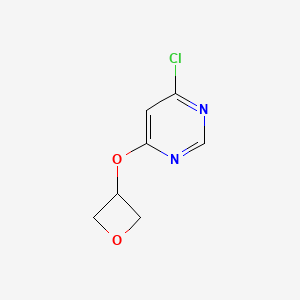
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetic acid](/img/structure/B1482348.png)
![2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one](/img/structure/B1482350.png)
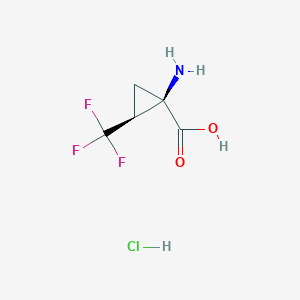


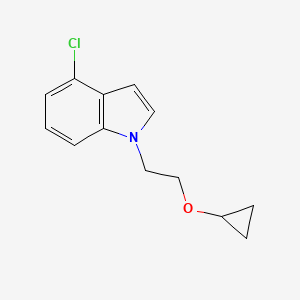
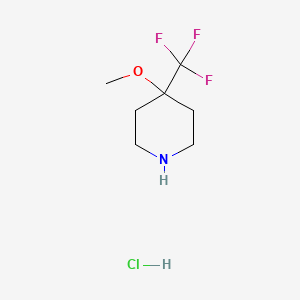

![(1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482358.png)
![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1482359.png)

